5-Fluoropyridine-3,4-dione
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Overview
Description
5-Fluoropyridine-3,4-dione is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyridine-3,4-dione typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve the use of high-yield fluorinating reagents and reliable fluorination technology . The process is designed to ensure the efficient incorporation of fluorine atoms into the pyridine ring, resulting in high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyridine-3,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like potassium fluoride (KF) and sodium hydroxide (NaOH) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .
Scientific Research Applications
5-Fluoropyridine-3,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-3,4-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,4-Difluoropyridine: Similar in structure but with two fluorine atoms instead of one.
5-Fluorouracil: A fluoropyrimidine used as an anticancer medication.
2,5-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.
Uniqueness: 5-Fluoropyridine-3,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reduced basicity and reactivity, compared to other halogenated pyridines, make it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C5H2FNO2 |
---|---|
Molecular Weight |
127.07 g/mol |
IUPAC Name |
5-fluoropyridine-3,4-dione |
InChI |
InChI=1S/C5H2FNO2/c6-3-1-7-2-4(8)5(3)9/h1-2H |
InChI Key |
UFOSABSEJMKUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=O)C=N1)F |
Origin of Product |
United States |
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